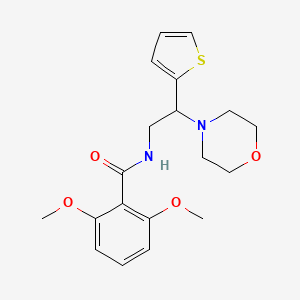

2,6-二甲氧基-N-(2-吗啉-2-(噻吩-2-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

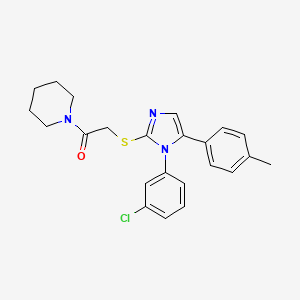

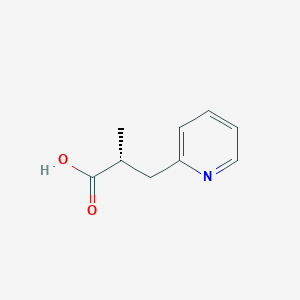

The compound “2,6-dimethoxy-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceuticals and biologically active compounds . The molecule also contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene derivatives have been shown to have a variety of properties and applications, including use in organic semiconductors and as corrosion inhibitors .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzamide moiety would contribute to the polarity of the molecule, while the thiophene ring could potentially contribute to the molecule’s aromaticity .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The benzamide moiety could potentially undergo hydrolysis to form benzoic acid and an amine . The thiophene ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the benzamide moiety could increase the compound’s solubility in polar solvents .科学研究应用

合成和药物化学应用

多项研究涉及合成包含吗啉、二甲氧基和噻吩-2-基团的复杂分子,这些团在目标化合物中发现。这些分子已被研究其潜在的药用特性,包括抗炎、镇痛和抗菌活性。例如,Abu-Hashem 等人 (2020) 合成了衍生自维斯纳杰酮和海林酮的新型杂环化合物,显示出显着的 COX-2 抑制、镇痛和抗炎活性 (Abu-Hashem、Al-Hussain 和 Zaki,2020)。类似地,具有吗啉和噻吩部分的化合物已被探索其合成方法和生物活性,表明对用于药物开发的此类结构有广泛的兴趣。

分子结构和相互作用研究

关于包含吗啉、二甲氧基和噻吩-2-基团的分子结构的研究通常集中于其晶体学分析、氢键模式以及与生物靶标的相互作用。Sharma 等人 (2016) 报道了具有噻吩-2-基团的化合物的晶体结构,强调了 N-H⋯S、C-H⋯O 和 N-H⋯O 氢键在稳定晶体结构和与生物分子相互作用中的重要性 (Sharma、Subbulakshmi、Narayana、Sarojini 和 Kant,2016)。

药物设计和合成的潜力

“2,6-二甲氧基-N-(2-吗啉-2-(噻吩-2-基)乙基)苯甲酰胺”中存在的化学特征通常用于设计和合成具有特定药理靶标的药物。例如,吗啉基团是多种药物制剂中的一个特征,因为它能够影响药物溶解度和膜通透性。Morrison 等人 (2016) 关于芳基吗啉萘噁嗪对 DNA-PK、PI3K、PDE3A 抑制和抗血小板活性的研究强调了含吗啉化合物在治疗开发中的多功能性 (Morrison、Zheng、Jennings、Thompson 和 Al-Rawi,2016)。

作用机制

Target of Action

It is known that similar indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

It is known that similar compounds have shown a broad scope of biological activities such as antifungal, anti-hiv, antimicrobial, antiviral, and anticancer . This suggests that this compound may interact with its targets in a way that inhibits these biological activities.

Biochemical Pathways

Similar indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways leading to these effects.

Result of Action

Similar compounds have shown significant inhibitory effect on urease, with ic50 values in the range of 350–805 μM . This suggests that this compound may have a similar inhibitory effect.

未来方向

属性

IUPAC Name |

2,6-dimethoxy-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S/c1-23-15-5-3-6-16(24-2)18(15)19(22)20-13-14(17-7-4-12-26-17)21-8-10-25-11-9-21/h3-7,12,14H,8-11,13H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNIWRXLMZGQKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NCC(C2=CC=CS2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2592876.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2592880.png)

![2-Chloro-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B2592881.png)